molecular formula C15H11F3O2 B7887982 3-[4-(Trifluoromethyl)phenyl]phenylacetic acid

3-[4-(Trifluoromethyl)phenyl]phenylacetic acid

Cat. No.: B7887982
M. Wt: 280.24 g/mol
InChI Key: CENVAKJTZAEGHS-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]phenylacetic acid is an organic compound with the molecular formula C15H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenylacetic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]phenylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzotrifluoride halide.

    Grignard Reaction: Benzotrifluoride halide is reacted with magnesium chips in an organic solvent under nitrogen protection to form the Grignard reagent.

    Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate at temperatures ranging from -40°C to 10°C.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenyl]phenylacetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[3-[4-(trifluoromethyl)phenyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENVAKJTZAEGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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